![molecular formula C14H16N4O4 B14936560 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid CAS No. 896806-79-4](/img/structure/B14936560.png)
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is a compound that features a benzotriazinone moiety
Vorbereitungsmethoden
The synthesis of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable amine and a butanoic acid derivative. The reaction conditions often include the use of coupling reagents such as O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is used in various scientific research applications:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Industry: The compound is used in the large-scale synthesis of peptides and other complex molecules.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid involves its role as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation process involves the formation of an intermediate that enhances the efficiency of peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound is also used in peptide synthesis and has similar properties but differs in its specific functional groups.
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Another coupling reagent used in peptide synthesis, known for its high efficiency and low racemization rates. The uniqueness of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid lies in its specific structure, which provides distinct reactivity and stability advantages in various synthetic applications.
Eigenschaften
CAS-Nummer |
896806-79-4 |
---|---|
Molekularformel |
C14H16N4O4 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C14H16N4O4/c19-12(15-8-3-6-13(20)21)7-9-18-14(22)10-4-1-2-5-11(10)16-17-18/h1-2,4-5H,3,6-9H2,(H,15,19)(H,20,21) |
InChI-Schlüssel |
PLNOYWRLIFDSRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCCC(=O)O |
Löslichkeit |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.